molecular formula C18H18N4O2 B2566741 N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 878733-92-7

N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2566741
CAS No.: 878733-92-7
M. Wt: 322.368
InChI Key: ZXRHNZHHXFDWIW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C18H18N4O2 and a molecular weight of 322.36 g/mol . It is part of the 1,2,3-triazole carboxamide chemical class, which is recognized in scientific literature for its significant potential in medicinal chemistry and drug discovery . As a 1,2,3-triazole derivative, this compound is a versatile building block for synthesizing more complex molecules. Its structure allows for various functionalizations, making it a valuable intermediate in organic synthesis . While specific biological data for this exact molecule may be limited, compounds sharing the 1H-1,2,3-triazole-4-carboxamide core have demonstrated a range of promising biological activities in research settings. These include investigation as potent and selective antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Other triazole-carboxamide analogs have been studied for selective cytotoxic activity towards human leukemic T-cells and are generally explored for antimicrobial, antifungal, and anticancer properties . The mechanism of action for such compounds often involves interaction with biological targets like enzymes or receptors, where the triazole ring can form hydrogen bonds and π-π interactions, influencing their activity . This product is intended for research and development purposes in chemistry and biology laboratories. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-7-6-8-14(11-12)22-13(2)17(20-21-22)18(23)19-15-9-4-5-10-16(15)24-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRHNZHHXFDWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution reactions can introduce nitro or halogen groups onto the aromatic rings .

Scientific Research Applications

The biological activity of N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer proliferation and microbial resistance.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. The compound has shown robust antiproliferative activity against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism
Compound AA5495.2EGFR Inhibition
Compound BH4604.8Apoptosis Induction

In comparative studies, compounds similar to this compound have shown enhanced efficacy over standard treatments like Erlotinib in specific non-small cell lung cancer (NSCLC) models.

Antimicrobial Activity

Triazole compounds are also investigated for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways:

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Antitumor Efficacy in NSCLC Models

In a study involving xenograft mouse models implanted with NSCLC cells, treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs featuring variations in substituents on the triazole ring, aryl groups, or carboxamide moiety. These differences influence physicochemical properties, conformational stability, and biological activity.

Substituent Effects on Physicochemical Properties
Compound Name R1 (Position 1) R5 (Position 5) Carboxamide Substituent Key Properties
N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (Target Compound) 3-methylphenyl Methyl 2-methoxyphenyl Predicted higher solubility due to methoxy group; moderate steric bulk from meta-methyl on aryl.
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) o-tolyl (2-methylphenyl) Methyl Naphthalen-2-yl Reduced solubility due to hydrophobic naphthyl group; enhanced π-π stacking potential.
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methoxyphenyl Cyclopropyl 4-chlorophenyl Increased electronegativity from Cl; cyclopropyl may enhance metabolic stability.
5-Methyl-1-(4-nitrophen)-1H-1,2,3-triazole-4-yl-phosphonate 4-nitrophenyl Methyl Phosphonate High polarity due to nitro and phosphonate groups; potential for kinase inhibition.

Key Observations :

  • The 2-methoxyphenyl carboxamide in the target compound introduces electron-donating effects, improving solubility compared to hydrophobic groups (e.g., naphthyl in 3q) .
  • Cyclopropyl at R5 (as in ) may confer rigidity and metabolic resistance, whereas methyl (target compound) offers simpler synthetic accessibility.
Conformational Analysis and Crystal Packing
  • Dihedral Angles : The twist between the triazole core and aryl rings is influenced by substituent bulk. For example:
    • Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibits a 74.02° dihedral angle due to steric hindrance from the formyl group .
    • The target compound’s 3-methylphenyl and 2-methoxyphenyl groups likely result in a dihedral angle between 50–70° , balancing planarity and steric effects for optimal intermolecular interactions .
  • Crystal Packing : Methoxy and methyl groups facilitate hydrogen bonding (C–H···O, N–H···O) and van der Waals interactions, as seen in related structures .

Biological Activity

N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on various research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H17N5O2
Molecular Weight341.36 g/mol
LogP3.815
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area57.105 Ų

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides with alkyne derivatives under copper-catalyzed conditions or via other coupling methods. The precise synthetic route can vary depending on the desired substituents and functional groups.

Anticancer Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, a study highlighted that various triazole derivatives demonstrated potent antiproliferative effects against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 4.24 μM .

In particular, the mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cancer cells. This inhibition leads to decreased cell proliferation and increased apoptosis in cancerous cells.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been extensively studied. Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, certain compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents . Furthermore, molecular docking studies have supported these findings by demonstrating favorable interactions between these compounds and bacterial targets.

Case Study 1: Anticancer Evaluation

In a comparative study of various triazole derivatives, this compound was tested alongside standard chemotherapeutics like doxorubicin. The results showed that this compound not only inhibited cancer cell growth effectively but also induced apoptosis through ROS generation and activation of apoptotic pathways .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of synthesized triazole compounds against a range of pathogens. This compound demonstrated moderate activity against certain strains of bacteria but required further optimization for enhanced efficacy .

Q & A

Basic Questions

What are the standard synthetic routes for N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the 1,2,3-triazole core. A common approach involves:

  • Step 1 : Condensation of 3-methylphenyl azide with a propargylamide precursor.
  • Step 2 : Functionalization of the triazole ring with a 2-methoxyphenyl carboxamide group via nucleophilic substitution or coupling reactions.
    Yields for analogous triazole carboxamides range from 82% to 93% under optimized conditions (e.g., DMSO solvent, 60–80°C) . Characterization relies on 1H NMR^1 \text{H NMR} (e.g., δ 2.67 ppm for methyl groups) and HRMS for molecular ion confirmation .

How is the structural integrity of this compound validated in synthetic chemistry?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^13 \text{C} NMR in DMSO-d6d_6 or CDCl3_3 to confirm substituent positions and purity. For example, methyl groups on the triazole and aryl rings show distinct singlet signals .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., [M+H]+^+ with <5 ppm error) .
  • HPLC : Purity >95% confirmed via retention time (tRt_R) analysis (e.g., tR=7.39mint_R = 7.39 \, \text{min}) .

What preliminary biological activities have been reported for this compound?

Triazole carboxamides exhibit inhibitory effects on enzymes like COX-2 and HDACs, with IC50_{50} values in the micromolar range. For instance, analogs show 40% growth inhibition in NCI-H522 lung cancer cells at 10 µM . Solubility limitations (e.g., <0.1 mg/mL in aqueous buffers) may necessitate formulation adjustments for in vitro assays .

Advanced Research Questions

How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction using SHELXL refines bond lengths and angles, identifying key interactions (e.g., hydrogen bonding between the carboxamide and methoxy groups). Anisotropic displacement parameters (ADPs) from ORTEP diagrams clarify thermal motion and packing effects . For similar triazoles, torsional angles between aryl rings range from 15–35°, influencing binding pocket compatibility .

What strategies address contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., variability in cancer cell line responses) require:

  • Dose-Response Curves : Triplicate assays with controls (e.g., cisplatin as a positive control).
  • Solubility Correction : Use of co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives .
  • Target Validation : siRNA knockdown of putative targets (e.g., Wnt/β-catenin) to confirm mechanism .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR focuses on:

  • Methoxy Positioning : 2-Methoxy vs. 4-methoxy substitution alters steric hindrance and π-π stacking.
  • Triazole Substituents : Methyl groups at C5 enhance metabolic stability compared to ethyl analogs .
  • Carboxamide Linkers : Cyclopentyl or quinolinyl groups improve HDAC inhibition by 2–3 fold .

What computational methods predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to HDAC8 or β-catenin. Key findings:

  • Hydrogen Bonds : Between the carboxamide carbonyl and Lys/Arg residues.
  • Van der Waals Contacts : Methyl groups fit into hydrophobic pockets (e.g., HDAC8 Zn2+^{2+}-binding site) .

Why do in vitro and in vivo results diverge for triazole carboxamides?

In vitro-in vivo translation challenges arise from:

  • Pharmacokinetics : Poor oral bioavailability due to first-pass metabolism (CYP3A4).
  • Metabolite Interference : Phase I metabolites (e.g., demethylated derivatives) may lack activity. Solutions include prodrug design or nanoparticle encapsulation .

How can solubility be improved without compromising activity?

  • Prodrug Synthesis : Phosphate or PEGylated derivatives enhance aqueous solubility.
  • Co-Crystallization : With cyclodextrins or succinic acid improves dissolution rates .

What are the best practices for reproducibility in synthesizing this compound?

  • Reaction Monitoring : TLC or in-situ IR to track azide-alkyne cycloaddition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

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